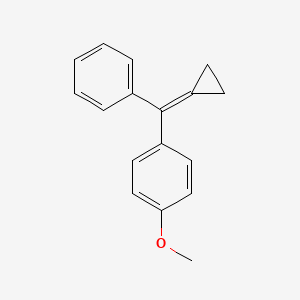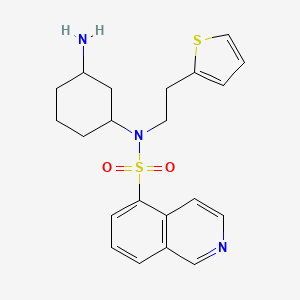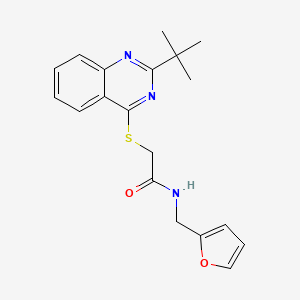![molecular formula C13H20N2O3 B12592188 O-[3-(Methylamino)propyl]-L-tyrosine CAS No. 630393-05-4](/img/structure/B12592188.png)
O-[3-(Methylamino)propyl]-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[3-(Methylamino)propyl]-L-tyrosine is a compound with the molecular formula C13H20N2O3 and a molecular weight of 252.31 g/mol . This compound is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. The addition of the 3-(methylamino)propyl group to the L-tyrosine structure imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[3-(Methylamino)propyl]-L-tyrosine typically involves the alkylation of L-tyrosine with 3-(methylamino)propyl halides under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
O-[3-(Methylamino)propyl]-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents in aqueous or organic solvents.
Reduction: NaBH4, LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides in the presence of bases like NaH or K2CO3.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
O-[3-(Methylamino)propyl]-L-tyrosine has a wide range of applications in scientific research:
Biology: Studied for its role in metabolic pathways and as a potential probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including its role in neurotransmitter synthesis and modulation.
Mechanism of Action
The mechanism of action of O-[3-(Methylamino)propyl]-L-tyrosine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing metabolic processes. It may also interact with receptors and transporters, modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
L-Tyrosine: The parent compound, essential for protein synthesis and metabolic functions.
3-(Methylamino)propyl derivatives: Compounds with similar structural modifications, used in various chemical and biological studies.
Uniqueness
O-[3-(Methylamino)propyl]-L-tyrosine is unique due to the specific combination of the L-tyrosine backbone with the 3-(methylamino)propyl group. This modification imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
630393-05-4 |
|---|---|
Molecular Formula |
C13H20N2O3 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-[3-(methylamino)propoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C13H20N2O3/c1-15-7-2-8-18-11-5-3-10(4-6-11)9-12(14)13(16)17/h3-6,12,15H,2,7-9,14H2,1H3,(H,16,17)/t12-/m0/s1 |
InChI Key |
ASLFDMODBZTIJC-LBPRGKRZSA-N |
Isomeric SMILES |
CNCCCOC1=CC=C(C=C1)C[C@@H](C(=O)O)N |
Canonical SMILES |
CNCCCOC1=CC=C(C=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Dibromo-9-[(3S)-3,7-dimethyloctyl]-9H-carbazole](/img/structure/B12592113.png)
![3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate](/img/structure/B12592119.png)

![N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine)](/img/structure/B12592132.png)
![2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole](/img/structure/B12592134.png)

![3-(4-Chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-one](/img/structure/B12592146.png)





![N-[2-(4-fluorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B12592178.png)
![5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate](/img/structure/B12592192.png)
